5,6-Difluoro-1H-benzo[d][1,2,3]triazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5,6-difluoro-2H-benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2N3/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJIBWNCPDPNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNN=C21)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Benzo D Ontosight.aigsconlinepress.comgsconlinepress.comtriazole Derivatives in Contemporary Chemistry and Material Science
The parent compound, Benzo[d] ontosight.aigsconlinepress.comgsconlinepress.comtriazole, and its derivatives represent a class of heterocyclic compounds that are integral to numerous scientific and industrial applications. gsconlinepress.comresearchgate.net Their fused benzene (B151609) and triazole ring system provides a stable, aromatic structure with unique electronic properties that can be readily modified, making it a "privileged scaffold" in drug development and material science. gsconlinepress.comnih.gov
The significance of these derivatives is demonstrated by their wide-ranging applications:
Medicinal Chemistry : Benzotriazole (B28993) derivatives exhibit a vast spectrum of pharmacological activities. They have been extensively investigated and developed as antimicrobial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer agents. gsconlinepress.comgsconlinepress.comresearchgate.net The triazole ring serves as an excellent platform for chemical modifications, allowing chemists to fine-tune the biological activities of the resulting molecules. gsconlinepress.com
Material Science and Industrial Applications : A primary industrial use of benzotriazole is as a highly effective corrosion inhibitor, particularly for copper and its alloys. wikipedia.orgtengerchemical.com It forms a stable, passive layer on the metal surface that protects it from environmental degradation. wikipedia.org Furthermore, these derivatives are used as UV stabilizers in plastics, coatings, and other polymers to prevent degradation from ultraviolet radiation, thereby extending the material's lifespan. tengerchemical.com
Advanced Chemical Synthesis : In organic synthesis, benzotriazole derivatives serve as versatile reagents and intermediates. nbinno.com They are employed as activating groups and coupling agents, for instance, to facilitate the formation of amide bonds in complex processes like peptide synthesis, leading to higher yields and purer products. nbinno.com
Environmental Applications : Certain modified benzotriazole derivatives have been explored for their potential in environmental remediation, such as in wastewater treatment to chelate and remove heavy metal pollutants. gsconlinepress.com
Table 1: Key Application Areas of Benzotriazole Derivatives
| Field | Specific Applications | Supporting Evidence |
| Medicinal Chemistry | Antimicrobial, Antifungal, Antiviral, Anti-inflammatory, Anticancer, Analgesic | The versatile scaffold allows for modifications that produce a wide range of biological activities, making these compounds significant in drug discovery. gsconlinepress.comgsconlinepress.comnih.gov |
| Material Science | Corrosion Inhibition (especially for copper), UV Stabilization in Polymers | Forms a protective layer on metal surfaces and absorbs UV radiation, preventing degradation of materials. researchgate.netwikipedia.orgtengerchemical.com |
| Chemical Synthesis | Activating Groups, Coupling Agents (e.g., in peptide synthesis) | Improves reaction efficiency and yield in the synthesis of complex organic molecules. nbinno.com |
| Environmental Chemistry | Heavy Metal Adsorption from Wastewater | Modified derivatives can chelate toxic metal ions, aiding in water purification. gsconlinepress.com |
The Unique Role of Fluorination in Benzo D Ontosight.aigsconlinepress.comgsconlinepress.comtriazole Scaffold Modification
Regioselective Synthesis Approaches for 5,6-Difluoro-1H-benzo[d]scilit.comorganic-chemistry.orgorganic-chemistry.orgtriazole
Regioselectivity is a critical consideration in the synthesis of substituted benzotriazoles, as the triazole ring can be fused in different orientations, and substituents can be placed on various nitrogen atoms. For 1-substituted benzotriazoles, achieving regiocontrol is paramount. The primary methods for constructing the benzotriazole skeleton involve the formation of the triazole ring from a substituted benzene (B151609) precursor, often a 1,2-diaminobenzene or a related derivative. Cycloaddition reactions, in particular, offer powerful tools for building the heterocyclic core with a high degree of control over the final product's structure. organic-chemistry.orgnih.gov The choice of catalyst and reaction conditions can direct the formation of specific regioisomers, which is essential for tailoring the molecule for various applications. rsc.org
Cycloaddition Reactions in the Synthesis of 5,6-Difluoro-1H-benzo[d]scilit.comorganic-chemistry.orgorganic-chemistry.orgtriazole
Cycloaddition reactions are a cornerstone for the synthesis of five-membered heterocyclic rings like 1,2,3-triazoles. researchgate.netacgpubs.org These reactions, particularly [3+2] cycloadditions, involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form the ring system. beilstein-journals.org In the context of benzotriazole synthesis, this often involves the reaction of an azide (B81097) functional group with an alkyne or a benzyne (B1209423) equivalent, which provides a direct and efficient route to the triazole core. organic-chemistry.org
The Huisgen 1,3-dipolar cycloaddition is a fundamental reaction in heterocyclic chemistry for synthesizing five-membered rings. wikipedia.orgfu-berlin.de The reaction involves a 1,3-dipole (such as an organic azide) reacting with a dipolarophile (such as an alkyne) in a concerted, pericyclic process. organic-chemistry.orgnih.gov In its original, thermal form, the reaction often requires elevated temperatures and can result in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), which can complicate purification and lower the yield of the desired product. nih.gov For the synthesis of a benzotriazole scaffold, the reaction can occur between an azide and a benzyne, providing a rapid route to the fused heterocyclic system. organic-chemistry.orgorganic-chemistry.org The mechanism is a [4π + 2π] cycloaddition, where the azide acts as the 4π electron component and the alkyne or benzyne serves as the 2π component. organic-chemistry.orgnih.gov
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly refined version of the Huisgen cycloaddition and a prominent example of "click chemistry". nih.gov This reaction utilizes a copper(I) catalyst to dramatically accelerate the reaction rate and, crucially, to provide exquisite regiocontrol, yielding exclusively the 1,4-disubstituted 1,2,3-triazole isomer. nih.govias.ac.inresearchgate.net The reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide array of functional groups. nih.govnih.gov In the context of fluorinated systems, the CuAAC has been successfully employed for the synthesis of 1,2,3-triazoles containing fluorinated groups, demonstrating the robustness of this methodology. mdpi.com The synthesis of a 5,6-difluorobenzotriazole derivative via CuAAC would typically involve a suitably substituted difluoro-azidobenzene derivative reacting with a terminal alkyne in the presence of a copper(I) source.
As a powerful complement to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the alternative 1,5-disubstituted 1,2,3-triazole regioisomers with high selectivity. researchgate.netchalmers.se This method typically employs ruthenium(II) complexes, such as [Cp*RuCl] compounds, as catalysts. organic-chemistry.orgnih.gov Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC is effective for both terminal and internal alkynes, expanding its synthetic utility to the preparation of fully substituted triazoles. organic-chemistry.orgnih.gov The mechanism is proposed to proceed through a six-membered ruthenacycle intermediate, which differs significantly from the copper-acetylide pathway in CuAAC. nih.gov This catalytic system offers an orthogonal strategy for controlling regioselectivity in triazole synthesis, allowing for the targeted production of the 1,5-isomer, which is often difficult to obtain through other methods. chalmers.sechalmers.se
| Feature | Huisgen Cycloaddition (Thermal) | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Catalyst | None (Thermal) | Copper(I) salts (e.g., CuI, CuSO₄/ascorbate) | Ruthenium(II) complexes (e.g., Cp*RuCl(PPh₃)₂) |
| Regioselectivity | Mixture of 1,4- and 1,5-isomers | High (typically 1,4-isomer) nih.gov | High (typically 1,5-isomer) organic-chemistry.orgchalmers.se |
| Alkyne Substrates | Terminal and Internal | Primarily Terminal nih.gov | Terminal and Internal nih.gov |
| Reaction Conditions | High temperatures | Mild (often room temperature) | Mild to moderate temperatures |
To circumvent the use of metal catalysts, which can sometimes be costly or require removal from the final product, metal-free and organocatalytic strategies have been developed. researchgate.netorganic-chemistry.org One such approach involves a sequential one-pot reaction using an amine catalyst, like pyrrolidine. scilit.com This method can proceed through a [3+2] cycloaddition followed by an oxidative aromatization step to yield the final benzotriazole product. scilit.comsigmaaldrich.com These strategies offer a greener alternative to metal-based syntheses, often utilizing simple, unmodified starting materials under mild conditions. scilit.com The development of such metal-free protocols is a significant advancement in sustainable heterocyclic chemistry.
Advanced Synthetic Transformations for 5,6-Difluoro-1H-benzo[d]scilit.comorganic-chemistry.orgorganic-chemistry.orgtriazole Functionalization
Once the 5,6-difluoro-1H-benzo[d] scilit.comorganic-chemistry.orgorganic-chemistry.orgtriazole core is synthesized, it can serve as a versatile building block for further diversification. The N-H group of the triazole ring is a key site for functionalization, allowing for the introduction of various substituents. Standard reactions such as N-alkylation and N-arylation can be used to append a wide range of groups, modifying the compound's steric and electronic properties. unica.it Furthermore, the heterocyclic scaffold itself can be used in more advanced transformations. For instance, the sulfone moiety in related heterocyclic systems has been shown to be a versatile reactive handle for transformations including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations, suggesting that similar strategies could be applied to appropriately activated benzotriazole derivatives. nih.govrsc.org These functionalization techniques are crucial for scaffold hopping and the development of new chemical entities in medicinal chemistry. nih.gov
Synthetic Pathways and Mechanistic Insights into 5,6-Difluoro-1H-benzo[d] echemi.comstackexchange.comgsconlinepress.comtriazole and Its Derivatives
The synthesis of 5,6-Difluoro-1H-benzo[d] echemi.comstackexchange.comgsconlinepress.comtriazole and its derivatives is a focal point of contemporary chemical research, driven by their potential applications in materials science and medicinal chemistry. The strategic introduction of fluorine atoms onto the benzotriazole core significantly modulates the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold. This article delves into the key synthetic methodologies and mechanistic underpinnings related to the formation of this fluorinated heterocycle.
Advanced Spectroscopic Characterization and Structural Elucidation of 5,6 Difluoro 1h Benzo D 1 2 3 Triazole Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Benzo[d]rsc.orgnih.govresearchgate.nettriazoles
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including fluorinated benzotriazoles. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. For fluorinated heterocycles, 1H, 13C, and 19F NMR are particularly informative. rsc.orgnih.govnih.gov
Proton (1H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of 5,6-Difluoro-1H-benzo[d] rsc.orgnih.govresearchgate.nettriazole analogs, the aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the aromatic ring. rsc.org The chemical shifts and coupling constants of these protons are influenced by the fluorine substituents and the position of attachment of other groups on the benzotriazole (B28993) ring system. For instance, in a series of N'-1-isopropyl-1H-benzo[d] rsc.orgnih.govresearchgate.nettriazole-5-carboxamides, the benzotriazole protons were observed at chemical shifts (δ) of 7.8, 7.9, and 8.8 ppm. derpharmachemica.com
Table 1: Representative 1H NMR Data for Benzotriazole Derivatives
| Compound Type | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| N'-Aryl-1-isopropyl-1H-benzo[d] rsc.orgnih.govresearchgate.nettriazole-5-carboxamide | Benzotriazole H | 7.8 | dd | 8.6, 1.7 | derpharmachemica.com |
| Benzotriazole H | 7.9 | dd | 8.6, 3.3 | derpharmachemica.com |
Note: 'dd' denotes a doublet of doublets.
Carbon-13 (13C) NMR spectroscopy provides detailed information about the carbon framework of a molecule. In fluorinated benzotriazoles, the chemical shifts of the carbon atoms are significantly influenced by the electronegative fluorine atoms and the nitrogen atoms of the triazole ring. nih.gov The carbons directly bonded to fluorine exhibit characteristic splitting patterns (C-F coupling). For example, in N'-1-isopropyl-1H-benzo[d] rsc.orgnih.govresearchgate.nettriazole-5-carboxamides, the benzotriazole carbons appeared in the range of δ 111.2 to 144.6 ppm. derpharmachemica.com The analysis of these spectra is crucial for confirming the carbon skeleton and the position of substituents. mdpi.com
Table 2: Illustrative 13C NMR Data for a Benzotriazole Derivative
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| N'-(4-(trifluoromethyl)phenyl)-1-isopropyl-1H-benzo[d] rsc.orgnih.govresearchgate.nettriazole-5-carboxamide | C-4 | 144.6 | derpharmachemica.com |
| C-6 | 134.2 | derpharmachemica.com | |
| C-9 | 132.5 | derpharmachemica.com | |
| C-8 | 125.0 | derpharmachemica.com | |
| C-5 | 122.2 | derpharmachemica.com |
Fluorine-19 (19F) NMR is a highly sensitive and powerful tool for the characterization of fluorinated organic molecules. rsc.orgnih.gov The 19F nucleus has a spin of 1/2 and is 100% naturally abundant, resulting in sharp signals and a wide range of chemical shifts, which makes it an excellent probe for structural analysis. huji.ac.il The chemical shifts in 19F NMR are highly sensitive to the electronic environment of the fluorine atom. ucsb.edu For 5,6-Difluoro-1H-benzo[d] rsc.orgnih.govresearchgate.nettriazole analogs, the 19F NMR spectrum would be expected to show signals corresponding to the two fluorine atoms on the benzene (B151609) ring. The coupling between these fluorine atoms and with neighboring protons can provide valuable information about their relative positions. nih.gov For example, in a 1H-1,2,3-triazole compound with a single fluorine on a phenyl ring, the 19F NMR spectrum showed a singlet at δ -113.61. nih.gov
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are instrumental in making unambiguous assignments of 1H and 13C NMR spectra. nih.gov HSQC correlates the chemical shifts of directly bonded protons and carbons, allowing for the precise assignment of signals that may be ambiguous in one-dimensional spectra. This technique is particularly valuable for complex molecules like substituted benzotriazoles, where overlapping signals in the 1H NMR spectrum can make interpretation challenging. nih.gov
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.netrdd.edu.iq High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. beilstein-journals.org For 5,6-Difluoro-1H-benzo[d] rsc.orgnih.govresearchgate.nettriazole, with a molecular formula of C6H3F2N3, the expected monoisotopic mass is 155.0298 g/mol . chemscene.com Techniques such as electrospray ionization (ESI) are commonly used to generate ions for analysis. researchgate.net For instance, the structure of a 1H-1,2,3-triazole derivative was supported by high-resolution mass spectrometric data showing an (M + H)+ peak at 317.1141. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of molecules.
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. rdd.edu.iq For benzotriazole derivatives, characteristic IR absorption bands include N-H stretching, C-H stretching of the aromatic ring, and C=C and C=N stretching vibrations within the heterocyclic system. nih.govresearchgate.net For example, in a series of N'-substituted-1-isopropyl-1H-benzo[d] rsc.orgnih.govresearchgate.nettriazole-5-carboxamides, strong C=O stretching vibrations were observed around 1727 and 1688 cm-1, and C=N stretching was seen at 1592 cm-1. derpharmachemica.com
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Aromatic and heterocyclic compounds like benzotriazoles exhibit characteristic absorption bands in the UV-Vis region due to π → π* transitions. researchgate.net The absorption maxima (λmax) can be influenced by the substitution pattern on the benzotriazole ring. For instance, a substituted 1-isopropyl-1H-benzo[d] rsc.orgnih.govresearchgate.nettriazole derivative displayed absorption maxima at 278, 288, and 308 nm. derpharmachemica.com
Table 3: Spectroscopic Data for a Representative Benzotriazole Analog
| Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| IR | 1727, 1688 cm-1 | C=O stretching | derpharmachemica.com |
| 1592 cm-1 | C=N stretching | derpharmachemica.com |
Research Applications of 5,6 Difluoro 1h Benzo D 1 2 3 Triazole in Advanced Scientific Fields
Medicinal and Pharmaceutical Chemistry Research
In the realm of medicinal and pharmaceutical chemistry, the benzotriazole (B28993) nucleus is recognized as a "privileged scaffold". nih.gov This is due to its ability to serve as a core structure for designing ligands that can interact with a wide range of biological targets. The difluorinated variant, 5,6-difluoro-1H-benzo[d] nih.govpharmafeatures.comnih.govtriazole, is of particular interest as fluorine substitutions can enhance binding affinity, improve pharmacokinetic profiles, and increase metabolic resistance of drug candidates. frontiersin.org Researchers have extensively used this and structurally similar halogenated benzotriazoles to design and synthesize compounds with a broad spectrum of biological activities. nih.govgsconlinepress.com
The 5,6-difluoro-1H-benzo[d] nih.govpharmafeatures.comnih.govtriazole moiety serves as a versatile starting material for creating novel bioactive molecules. Its stable aromatic system and the presence of reactive nitrogen atoms facilitate further chemical modifications. Synthetic chemists often employ techniques like N-alkylation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to attach various pharmacophores to the benzotriazole core. rsc.orgnih.gov This modular approach allows for the rapid generation of large libraries of compounds, which can then be screened for a multitude of biological activities, including antiviral, anticancer, antimicrobial, and neurological applications. The strategic placement of fluorine atoms is known to play a crucial role in the observed biological activity of many of these derivatives. frontiersin.orgmdpi.com
Derivatives of halogenated benzotriazoles have shown significant promise as antiviral agents, exhibiting activity against a range of RNA and DNA viruses. openmedicinalchemistryjournal.com Research has particularly focused on 5,6-dichloro-benzotriazole, a close structural analog of the difluoro compound, which has demonstrated efficacy against human enteroviruses like Coxsackievirus B5 (CVB5) and Poliovirus. nih.govopenmedicinalchemistryjournal.comnih.gov
The mechanism of action for these compounds often involves the early stages of viral infection. nih.gov Studies on a notable derivative showed it was protective against CVB5-induced cell death by interfering with the viral attachment process, rather than exhibiting direct virucidal activity. nih.govnih.gov Other proposed antiviral mechanisms for benzotriazole derivatives include the inhibition of essential viral enzymes like RNA-dependent RNA polymerase (RdRp) and viral proteases, or the modulation of host-cell kinases such as casein kinase 2 (CK2) that are exploited by viruses for replication. pharmafeatures.com Some derivatives may also disrupt the cellular cytoskeleton, which is necessary for viral egress, or enhance the cellular disposal of viral components through autophagy. pharmafeatures.com
The antiviral potential of these compounds has also been explored against other significant pathogens, including Orthohantavirus (HTNV) and Respiratory Syncytial Virus (RSV). nih.gov The consistent antiviral activity observed with halogenated benzotriazoles underscores the importance of the 5,6-difluoro substitution pattern for developing new antiviral therapies.
| Compound Class | Virus Target | Reported Activity (EC₅₀) | Potential Mechanism of Action |
|---|---|---|---|
| 5,6-Dichloro-benzotriazole Derivatives | Coxsackievirus B5 (CVB5) | 4–18.5 µM | Inhibition of early phase of infection (viral attachment). nih.govnih.gov |
| N-Phenyl-benzotriazole Amides | Poliovirus (Sb-1) | 17.5–20.5 µM | Not specified. openmedicinalchemistryjournal.com |
| Phenyl-benzotriazole Derivatives | Orthohantavirus (HTNV) | <5 µM | Not specified. nih.gov |
| Benzotriazole-based Compounds | Respiratory Syncytial Virus (RSV) | 2–7 µM | Not specified. nih.gov |
| 1,2,3-Triazole-benzofused Conjugates | SARS-CoV-2 | 80.4 µg/mL | Prevention of viral entry. mdpi.com |
The 5,6-difluoro-1H-benzo[d] nih.govpharmafeatures.comnih.govtriazole scaffold is a key component in the design of novel anticancer agents, particularly those that function as Microtubule Targeting Agents (MTAs). nih.gov Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to cell cycle arrest and apoptosis. Benzotriazole-based compounds have been developed as microtubule-destabilizing agents (MDAs) that inhibit tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin. nih.govresearchgate.netjohnshopkins.edu
Research into benzotriazole-acrylonitrile derivatives, for example, has yielded compounds with potent antiproliferative activity in the nanomolar range. researchgate.net These agents have been shown to induce a blockade of the cell cycle in the G2/M phase, leading to apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). nih.govjohnshopkins.edu Molecular docking studies have confirmed that these types of molecules fit into the colchicine-binding pocket of tubulin, disrupting its dynamic structure. johnshopkins.edu
Beyond microtubule targeting, other anticancer mechanisms have been identified for benzotriazole derivatives. These include the induction of DNA damage, the generation of reactive oxygen species (ROS), and the triggering of autophagy. nih.gov Certain hybrid molecules have also been found to inhibit key enzymes involved in tumor progression, such as cyclin-dependent kinases (CDKs). gsconlinepress.com The antiproliferative effects of these compounds have been demonstrated across a variety of human cancer cell lines, including those for the colon (HT-29), prostate (DU-145), and lung (A549). johnshopkins.edufrontiersin.org
| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Mechanism of Action |
|---|---|---|---|
| Benzotriazole-acrylonitrile Derivatives | HeLa (Cervical) | Nanomolar range | Microtubule destabilization, G2/M arrest, apoptosis. nih.govresearchgate.net |
| Benzotriazole-acrylonitrile Derivatives | MCF-7 (Breast) | Nanomolar range | Microtubule destabilization, apoptosis. nih.govresearchgate.net |
| Benzo[d]imidazo[2,1-b]thiazole Conjugates | MCF-7 (Breast) | 0.60–0.78 µM | Tubulin depolymerization, G2/M arrest, apoptosis. johnshopkins.edu |
| 1,2,3-Triazole-containing Chalcones | A549 (Lung) | 8.67–11.62 µM | Not specified. frontiersin.org |
| 1,2,3-Triazole-containing Indoles | A549 (Lung) | 3.29–10.71 µM | Not specified. frontiersin.org |
| 1,2,3-Triazole-containing Pyrazoles | HepG-2 (Liver) | 12.22 µM | EGFR inhibition suggested. nih.gov |
Derivatives incorporating the benzotriazole scaffold have demonstrated a broad spectrum of antimicrobial activity. nih.gov The incorporation of fluorine atoms, as in 5,6-difluoro-1H-benzo[d] nih.govpharmafeatures.comnih.govtriazole, is a known strategy to enhance the potency of antimicrobial agents. frontiersin.org
Antibacterial and Antifungal Activity: Benzotriazole derivatives have been evaluated against various pathogenic bacteria and fungi. Studies have shown activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. nih.govbeilstein-journals.org The antifungal properties have been tested against species like Aspergillus niger and Candida albicans. nih.govnih.gov While the precise mechanisms are often not fully elucidated, they are thought to involve the disruption of microbial cellular processes.
Antitubercular Activity: There is significant interest in benzotriazole derivatives as potential treatments for tuberculosis, caused by Mycobacterium tuberculosis (MTB). rsc.org This is particularly relevant in the context of multidrug-resistant (MDR) strains. frontiersin.org Fluorine-containing benzotriazole and related benzimidazole (B57391) derivatives have shown promising inhibitory activity against the H37Rv strain of MTB. rsc.org The antitubercular activity of 1,2,3-triazole-based compounds has been linked to the inhibition of enzymes essential for the mycobacterial cell wall synthesis, such as DprE1. rsc.org
| Compound Class | Microorganism | Reported Activity (MIC) |
|---|---|---|
| Azole Derivatives of Benzotriazole | Mycobacterium tuberculosis H37Rv | 3.125 µg/mL. nih.gov |
| Nitrobenzyloxylated Benzotriazoles | Mycobacterium tuberculosis | 6.25 µg/mL. researchgate.net |
| 1,2,3-Triazole Derivatives | Mycobacterium tuberculosis H37Ra | 5.8–29.9 µg/mL. rsc.org |
| Azole Derivatives of Benzotriazole | Escherichia coli | 0.1 µg/mL. nih.gov |
| Azole Derivatives of Benzotriazole | Aspergillus niger | 0.5 µg/mL. nih.gov |
| Substituted Benzotriazoles | Candida albicans | 1.6–25 µg/mL. nih.gov |
The triazole nucleus is a key structural feature in several anticonvulsant drugs, and research has extended to benzotriazole derivatives for their potential in treating epilepsy. nih.govresearchgate.net The primary mechanism of action for many anticonvulsants involves the modulation of neurotransmitter systems, particularly the enhancement of GABAergic inhibition. uece.br
Compounds are often designed to act as positive allosteric modulators of the GABAA receptor, binding to sites such as the benzodiazepine (B76468) (BZD) binding site. nih.govwikipedia.org This binding enhances the effect of the endogenous neurotransmitter GABA, leading to hyperpolarization of the neuron and a reduced likelihood of seizure activity. wikipedia.org
The anticonvulsant potential of new triazole derivatives is typically assessed using preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov Research on 1,2,4-triazole-3-thione derivatives, which share structural similarities, has identified compounds with significant anticonvulsant effects. nih.gov For instance, a 2,4-difluorophenyl derivative demonstrated potent activity with ED₅₀ values ranging from 80 to 108.9 mg/kg in the MES test, highlighting the potential contribution of fluorine substitution to this activity. nih.gov
| Compound Class | Test Model | Reported Activity (ED₅₀) | Potential Target |
|---|---|---|---|
| 5-Aryl-4-(2,4-difluorophenyl)-1,2,4-triazole-3-thione | Maximal Electroshock (MES) | 80–108.9 mg/kg | GABAergic system modulation. nih.gov |
| 5-Aryl-4-(2-fluorophenyl)-1,2,4-triazole-3-thione | Maximal Electroshock (MES) | 186.4–217.8 mg/kg | GABAergic system modulation. nih.gov |
| 1,5-Diaryl-1,2,4-triazole-3-carboxamides | MES & scPTZ | High binding affinity | GABAA Receptor. researchgate.net |
| Benzo[d]oxazoles with Triazole | MES & scPTZ | Active at 30-100 mg/kg | Benzodiazepine binding site. nih.gov |
In the context of neurodegenerative diseases such as Alzheimer's, a key therapeutic strategy is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine (B1216132) in the brain are increased, which can help to alleviate cognitive symptoms. nih.gov
The benzotriazole scaffold has been incorporated into hybrid molecules designed as potent cholinesterase inhibitors. nih.gov For example, coumarin-benzotriazole hybrids have been synthesized and shown to be highly potent and selective inhibitors of AChE. nih.gov One such compound exhibited an IC₅₀ value of 0.059 µM for AChE, with negligible activity against BuChE, indicating high selectivity. nih.gov
In addition to direct enzyme inhibition, some of these hybrid molecules exhibit multifunctional properties relevant to Alzheimer's disease pathology. This includes the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides and to chelate metal ions like copper and iron, which are implicated in the disease process. nih.gov Molecular modeling studies have shown that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, which is a desirable characteristic for effective inhibition. nih.gov The versatility of the benzotriazole core allows for the design of such multi-target-directed ligands for complex neurodegenerative disorders. nih.govnih.gov
| Compound Class | Enzyme Target | Reported Activity (IC₅₀) | Additional Properties |
|---|---|---|---|
| Coumarin-benzotriazole Hybrids | Acetylcholinesterase (AChE) | 0.059 µM | Inhibition of Aβ aggregation, metal chelation. nih.gov |
| Benzotriazole-derived Hemiaminal Ethers | AChE & BuChE | Dual inhibition potential | - |
| 1,2,3-Triazole-genipin Analogues | Butyrylcholinesterase (BuChE) | 31.77 µM | Neuroprotective properties. nih.gov |
| Benzofuran-1,2,4-triazole Hybrids | Acetylcholinesterase (AChE) | 0.55 µM | - nih.gov |
Design and Synthesis of Novel Bioactive Compounds
Carbonic Anhydrase Inhibition Studies
While direct studies on the carbonic anhydrase (CA) inhibitory activity of 5,6-Difluoro-1H-benzo[d] cambridgemedchemconsulting.comresearchgate.netmdpi.comtriazole are not extensively documented, the broader class of compounds containing the 1H-1,2,3-triazole ring has shown promise as carbonic anhydrase inhibitors. frontiersin.org Research into structurally related compounds, such as benzo[d]thiazole-5- and 6-sulfonamides, has revealed potent inhibitory effects against several human carbonic anhydrase isoforms. nih.govresearchgate.net These studies have identified several subnanomolar and low nanomolar, isoform-selective sulfonamide inhibitors targeting hCA II, VII, and IX. nih.gov The structure-activity relationship for CA inhibition within this class of compounds is sensitive, with minor structural modifications leading to significant changes in activity. nih.govresearchgate.net This suggests that the benzotriazole scaffold, particularly with the introduction of electron-withdrawing fluorine atoms, could be a candidate for further investigation in the design of novel CA inhibitors. A series of novel 1H-1,2,3-triazole analogs have been synthesized and have demonstrated moderate inhibition potential against the carbonic anhydrase-II enzyme. frontiersin.org Furthermore, substituted cyclic guanidine (B92328) incorporated benzothiazole-6-sulphonamides have been synthesized and investigated for their inhibitory activity against key brain-associated human carbonic anhydrase isoforms. nih.gov
Benzo[d]cambridgemedchemconsulting.comresearchgate.netmdpi.comtriazole as a Privileged Structure in Drug Discovery
The 1,2,3-triazole ring system is considered a privileged scaffold in medicinal chemistry due to its unique structural properties, synthetic versatility, and pharmacological potential. nih.govresearchgate.net Privileged structures are molecular frameworks that are able to bind to multiple biological targets, making them attractive for the development of novel therapeutic agents. The 1,4-benzodiazepine (B1214927) ring system is another example of a privileged structure. nih.gov The benzimidazole scaffold is also recognized as a privileged structure in drug design, with its derivatives exhibiting a wide range of pharmacological activities. bohrium.com The broad significance of such scaffolds is attributed to their physicochemical properties, including their ability to participate in hydrogen bonding and π-π stacking interactions, which allows them to bind effectively to macromolecules. bohrium.com The 1,2,3-triazole moiety is an important nitrogen-containing heterocyclic group that can be used for various structural modifications in medicinal chemistry. researchgate.net The incorporation of the triazole moiety has been reported in the design of novel histone deacetylase (HDAC) inhibitors. researchgate.net Thiazole and its fused derivatives like benzothiazole (B30560) are also considered privileged scaffolds in drug discovery. researchgate.net
Bioisosteric Replacements in Medicinal Chemistry
Bioisosterism is a strategy in medicinal chemistry where one atom or group of atoms is exchanged for another with similar physical or chemical properties, with the goal of creating a new molecule with improved biological properties. cambridgemedchemconsulting.com The 1,2,3-triazole ring is often used as a bioisostere for other functional groups. researchgate.net Its structural features allow it to mimic different functional groups, which has led to its wide use in the synthesis of new active molecules. researchgate.net The 1,2,3-triazole ring can act as a bioisostere for 5- or 6-membered heterocycles or an amide group. researchgate.net The replacement of a 1H-1,2,3-triazole with a 1H-tetrazole ring has been shown to enhance the anti-leukemic activity of certain compounds. nih.gov
Fluorine atoms are also commonly used in bioisosteric replacements. The replacement of hydrogen with fluorine can be used to modulate metabolism or off-target activity. cambridgemedchemconsulting.com The carbon-fluorine bond is strong and resistant to metabolic cleavage, and the high electronegativity of fluorine can reduce the potential for oxidative metabolism. cambridgemedchemconsulting.com The introduction of fluorine can also modulate the pKa of a basic nitrogen. cambridgemedchemconsulting.com
Materials Science and Optoelectronic Device Development
The 2H-benzo[d]1,2,3-triazole (BTz) moiety is a versatile building block in materials science due to its ability to self-assemble, its electron-accepting character, and the ease with which it can be chemically modified. mdpi.com These properties make BTz derivatives suitable for a range of applications in organic electronics. mdpi.com
Organic Semiconductors for Transistors, Solar Cells, and Photodetectors
Donor-π-Acceptor-π-Donor compounds based on a 2H-benzo[d] cambridgemedchemconsulting.comresearchgate.netmdpi.comtriazole core have been characterized and tested in organic field-effect transistors (OFETs), where they behave as p-type semiconductors. nih.govrsc.org The planarity of the molecular structure and efficient intramolecular charge transfer are crucial for their application as semiconductors in OFET devices. nih.govrsc.org The 2H-benzo[d] cambridgemedchemconsulting.comresearchgate.netmdpi.comtriazole ring acts as an electron-deficient acceptor moiety in these systems. nih.gov Fluorine-substituted benzothiadiazole-based organic semiconductors have also been synthesized and used in solution-processed small-molecule organic solar cells. researchgate.net
Table 1: Performance of a p-type organic semiconductor based on a 2H-benzo[d] cambridgemedchemconsulting.comresearchgate.netmdpi.comtriazole core in an OFET.
| Parameter | Value |
|---|---|
| Architecture | Top-contact/bottom-gate |
| Semiconductor type | p-type |
This table is representative of the type of data found in the cited literature. nih.govrsc.org
Light-Emitting Materials and OLED Applications
Derivatives of 1,2,4-triazole (B32235) have been utilized as hole-blocking and electron-transporting materials in organic light-emitting devices (OLEDs). researchgate.net The substitution of triazole with bipyridyl has been shown to improve the electron-transporting ability while maintaining good hole-blocking properties. researchgate.net Fused-ring carbazole (B46965) derivatives are also being explored as emitter and host materials in OLEDs due to their extended π-electron systems, thermal stability, and tunable electronic properties. rsc.org Pyrene-benzimidazole derivatives have been synthesized and characterized for their potential as blue emitters in OLEDs. nih.gov Additionally, compounds with a 1,3,5-triazine (B166579) core linked to carbazole arms have been investigated for their exciplex-forming properties in OLEDs. researchgate.net
Optical Waveguides and Nonlinear Optical (NLO) Chromophores
The self-assembly of 2H-benzo[d] cambridgemedchemconsulting.comresearchgate.netmdpi.comtriazole derivatives can lead to the formation of organized aggregates that can function as optical waveguides. mdpi.comresearchgate.net Ribbon-like supramolecular structures formed from 4-aryl-4H-1,2,4-triazoles have also been shown to act as optical waveguides that propagate photoluminescence. rsc.org Donor-acceptor-donor structures derived from 1H-benzo[d]imidazole have been synthesized and processed into single crystals that exhibit optical waveguiding behavior. mdpi.comnih.govuclm.es The crystalline structure of these materials can contain internal channels that are important for light propagation. mdpi.comnih.gov Furthermore, derivatives of 5H- cambridgemedchemconsulting.comresearchgate.netnih.govthiadiazolo[3,4-f]benzotriazole have demonstrated promising optical waveguiding behavior in the near-infrared region. researchgate.net
Table 2: Properties of Optical Waveguides from Benzimidazole Derivatives.
| Compound Class | Luminescence Range | Optical Loss Coefficient |
|---|
This table summarizes findings on the optical waveguiding properties of the specified class of compounds. mdpi.comnih.gov
Self-Assembly and Supramolecular Architectures
The self-assembly of molecules into well-defined supramolecular architectures is a cornerstone of nanoscience and materials chemistry. While the self-assembly of the parent compound, 1H-Benzotriazole, in aqueous solutions has been observed to form nanoparticles, specific studies detailing the self-assembly and supramolecular architectures of 5,6-Difluoro-1H-benzo[d] google.combohrium.comrsc.orgtriazole are not extensively documented in the current scientific literature. researchgate.net However, the unique properties imparted by fluorine atoms, such as hydrophobicity and the potential for halogen bonding, suggest a strong propensity for this compound to form ordered assemblies.
Fluorinated benzotriazoles, in a broader context, have been shown to form durable, self-assembled films on metal and metalloid surfaces. google.com These films are typically monolayers and are formed by the benzotriazole head group bonding to the surface, while the fluorinated tail provides specific surface characteristics. google.com This behavior underscores the potential for 5,6-Difluoro-1H-benzo[d] google.combohrium.comrsc.orgtriazole to be a valuable component in the design of functional surfaces and interfaces, although specific research into its unique supramolecular structures is an area ripe for further investigation.
Polymer Science: Integration into Conjugated Polymers
In the field of polymer science, 5,6-Difluoro-1H-benzo[d] google.combohrium.comrsc.orgtriazole has been utilized as a building block for the synthesis of novel conjugated polymers with applications in organic electronics. The electron-withdrawing nature of the difluorinated benzotriazole unit makes it an excellent acceptor moiety in donor-acceptor (D-A) type conjugated polymers. These polymers are of significant interest for use in organic light-emitting diodes (OLEDs).
A derivative, 5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d] google.combohrium.comrsc.orgtriazole, has been successfully copolymerized with various thiophene-based donor units. The synthesis of these polymers is typically achieved through palladium-catalyzed direct C-H cross-coupling polycondensation. This method allows for the creation of high molecular weight polymers with desirable thermal and optoelectronic properties. The introduction of the 5,6-difluorobenzotriazole unit into the polymer backbone can influence key characteristics such as the HOMO/LUMO energy levels, bandgap, and charge carrier mobility, which are critical for the performance of OLED devices.
Below is an interactive data table summarizing the properties of conjugated polymers incorporating a 5,6-difluorobenzotriazole derivative.
| Polymer | Comonomer | Mn ( g/mol ) | Yield (%) | Thermal Stability (TGA, 5% weight loss) |
| P1 | 3-octylthiophene | 22,300 | 93% | Not Specified |
| P2 | 2,2'-bithiophene | 28,100 | 82% | Not Specified |
Catalysis and Ligand Design
Benzotriazole and its derivatives are known to be versatile ligands in coordination chemistry, capable of coordinating to transition metals through their nitrogen atoms. bohrium.comrsc.org This coordination can lead to the formation of a diverse range of metal complexes with interesting structural and electronic properties. bohrium.com While the coordination chemistry of benzotriazole itself has been explored, specific research detailing the use of 5,6-Difluoro-1H-benzo[d] google.combohrium.comrsc.orgtriazole as a ligand in transition metal complexes is not widely reported.
The presence of the electron-withdrawing fluorine atoms in the 5 and 6 positions of the benzene (B151609) ring would be expected to decrease the electron density on the nitrogen atoms of the triazole ring. This modification could influence the ligand's donor properties and, consequently, the stability and reactivity of the resulting metal complexes. The potential for this compound to act as a ligand in the development of new catalysts remains an intriguing area for future research. rsc.org
The electronic properties of a ligand play a crucial role in determining the catalytic activity and selectivity of a metal complex. While there is a lack of specific studies on the catalytic applications of complexes containing the 5,6-Difluoro-1H-benzo[d] google.combohrium.comrsc.orgtriazole ligand, the general principles of ligand design in catalysis provide a framework for predicting its potential influence.
The electron-withdrawing nature of the difluoro-substituents would likely modulate the electronic environment of a coordinated metal center. This could be advantageous in catalytic reactions where an electron-deficient metal center is required to activate substrates. For instance, in oxidation catalysis, a more electrophilic metal center can enhance the catalytic activity. Conversely, in reactions where electron-rich metal centers are favorable, this ligand might have a deactivating effect. The precise impact on catalytic activity and selectivity would be highly dependent on the specific reaction and the metal involved, highlighting the need for empirical investigation in this area.
Other Advanced Chemical Applications
Benzotriazole derivatives have been investigated for their potential use as fluorescent materials, including dyes and probes. researchgate.net The benzotriazole moiety can be incorporated into larger molecular structures to tune their photophysical properties. While the fluorescent properties of the parent benzotriazole are not remarkable, derivatization can lead to compounds with significant emission.
Specific research focusing on the fluorescent properties of 5,6-Difluoro-1H-benzo[d] google.combohrium.comrsc.orgtriazole is limited. However, the introduction of fluorine atoms into fluorophores is a well-known strategy to enhance properties such as quantum yield and photostability. It is plausible that the incorporation of the 5,6-difluorobenzotriazole unit into a chromophore could lead to the development of novel fluorescent probes and dyes with tailored characteristics. Further research is necessary to explore the photophysical properties of this compound and its derivatives to determine their suitability for applications in fluorescence imaging, sensing, and materials science.
Agrochemical Research
The 1H-benzo[d] alliedacademies.orgijrrjournal.comnih.govtriazole scaffold is a significant structural motif explored in agrochemical research due to its versatile biological activities. ijpsr.comresearchgate.net Derivatives of this parent compound have been investigated for a range of applications, including as potential fungicides and herbicides. researchgate.netjrasb.comgoogle.com While extensive research exists for the broader class of benzotriazoles, specific studies detailing the agrochemical applications of 5,6-Difluoro-1H-benzo[d] alliedacademies.orgijrrjournal.comnih.govtriazole are not widely available in the public domain. However, the known bioactivity of related benzotriazole compounds provides a strong basis for its potential utility in this field.
Research into benzotriazole derivatives has shown that the introduction of halogen atoms, such as fluorine, can significantly influence the biological activity of the molecule. nih.gov This suggests that fluorinated derivatives like 5,6-Difluoro-1H-benzo[d] alliedacademies.orgijrrjournal.comnih.govtriazole could be promising candidates for the development of new agrochemicals. The parent compound, 1H-benzotriazole, serves as a chemical intermediate in the synthesis of some fungicides. mdpi.com
Herbicidal Activity of Benzotriazole Derivatives
Certain benzotriazole derivatives have been identified as possessing high herbicidal activity. A patent for this class of compounds indicates their potential use in controlling unwanted plant growth. google.com While the specific efficacy of the 5,6-difluoro variant is not detailed, the general herbicidal potential of the benzotriazole core structure is established. jrasb.com
Fungicidal Activity of Benzotriazole Derivatives
The antifungal properties of benzotriazole derivatives are a primary focus of research in agrochemical science. alliedacademies.orgnih.gov Studies have demonstrated that modifications to the benzotriazole ring, such as the addition of small hydrophobic groups like chloro or methyl groups, can lead to compounds effective against various fungal species. nih.gov For instance, derivatives such as 5,6-dimethyl-1H-benzotriazole and 5,6-dibromo-1H-benzotriazole have shown high efficacy against certain protozoa, indicating a broad potential for antimicrobial activity. gsconlinepress.com
The mechanism of action for azole-based antifungals often involves the inhibition of essential enzymes in the fungal sterol biosynthetic pathway, leading to the depletion of ergosterol. alliedacademies.org Research has shown that various benzotriazole derivatives exhibit antifungal activity against significant plant pathogens and other fungi. ijrrjournal.comgsconlinepress.com
The following table summarizes the minimum inhibitory concentration (MIC) values for selected benzotriazole derivatives against various fungal strains, illustrating the potential of this chemical class.
| Compound Derivative | Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
|---|---|---|---|
| Benzotriazole Derivative (16c) | Aspergillus niger | 12.5 | nih.gov |
| Benzotriazole Derivative (16e) | Candida neoformans | 12.5 | nih.gov |
| Benzotriazole Derivative (16f) | Candida albicans | 6.25 | nih.gov |
| Benzotriazole Derivative (16h) | Rhizopus species | 6.25 | nih.gov |
| Benzotriazole Derivative (16h) | Aspergillus niger | 12.5 | nih.gov |
| Benzotriazole Derivative (22b') | Candida albicans | 1.6 - 25 | nih.gov |
| Benzotriazole Derivative (22d) | Candida albicans | 1.6 - 25 | nih.gov |
| Benzotriazole Derivative (22e') | Candida albicans | 1.6 - 25 | nih.gov |
These findings underscore the potential of the benzotriazole scaffold in developing new fungicidal agents. Future research may focus on synthesizing and evaluating fluorinated derivatives, such as 5,6-Difluoro-1H-benzo[d] alliedacademies.orgijrrjournal.comnih.govtriazole, to explore whether the addition of fluorine atoms enhances efficacy and spectrum of activity against key agricultural pathogens.
Future Research Directions and Translational Perspectives for 5,6 Difluoro 1h Benzo D 1 2 3 Triazole
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity
While classical methods for benzotriazole (B28993) synthesis are well-established, future research should focus on developing more efficient, selective, and sustainable synthetic routes to 5,6-Difluoro-1H-benzo[d] mdpi.comresearchgate.netresearchgate.nettriazole and its derivatives. Modern synthetic methodologies can offer significant advantages in terms of yield, purity, and environmental impact.
Key areas for exploration include:
Advanced Catalytic Systems: The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. mdpi.comnih.gov Future work could focus on optimizing CuAAC protocols specifically for fluorinated precursors, potentially exploring novel ligand-supported copper catalysts to enhance reaction rates and minimize catalyst loading.
Multicomponent Reactions (MCRs): Strategies involving multicomponent assembly processes followed by intramolecular cyclizations can rapidly generate complex molecular scaffolds. nih.gov Developing a one-pot MCR for the synthesis of diversely substituted 5,6-difluorobenzotriazoles would represent a significant advancement, allowing for the creation of large compound libraries for screening purposes with high atom economy. nih.gov
Flow Chemistry and Process Optimization: Translating synthetic routes to continuous flow systems can offer superior control over reaction parameters (temperature, pressure, reaction time), leading to improved yields, safety, and scalability. This approach would be particularly beneficial for managing potentially energetic intermediates like azides.
Green Chemistry Approaches: The development of synthetic protocols that utilize environmentally benign solvents (such as water or ethanol), reduce energy consumption (e.g., via microwave irradiation), and minimize waste generation is crucial. mdpi.commdpi.com Research into catalyst-free or metal-free cycloaddition reactions for fluorinated systems is a high-priority area. nih.gov
A comparison of potential synthetic strategies is outlined in the table below.
| Synthetic Strategy | Key Features | Potential Advantages for 5,6-Difluoro-1H-benzo[d] mdpi.comresearchgate.netresearchgate.nettriazole Synthesis | References |
| Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High regioselectivity (1,4-isomer), mild reaction conditions, high yields. | Efficient and reliable for creating libraries of N-substituted derivatives. | mdpi.comnih.gov |
| Huisgen [3+2] Dipolar Cycloaddition | Thermal or metal-catalyzed reaction between azides and alkynes. | Fundamental route, offers access to both 1,4- and 1,5-regioisomers depending on conditions. | nih.govresearchgate.net |
| Multicomponent Assembly Processes | Combines 3 or more reactants in a single step to build complex scaffolds. | Rapid access to structural diversity, high efficiency for library synthesis. | nih.gov |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reaction rates. | Reduced reaction times, potential for improved yields and cleaner reactions. | mdpi.com |
Advanced Structure-Activity/Property Relationship Studies through Integrated Experimental and Computational Approaches
A deep understanding of the relationship between the molecular structure of 5,6-Difluoro-1H-benzo[d] mdpi.comresearchgate.netresearchgate.nettriazole derivatives and their resulting biological activities or material properties is essential for rational design. An integrated approach that combines experimental synthesis and testing with computational modeling is the most powerful way to achieve this.
Future research should focus on:
Systematic Derivatization: Synthesizing focused libraries of compounds where specific positions on the benzotriazole scaffold are systematically modified. This allows for the probing of how different functional groups impact a desired property, be it binding affinity to a biological target or a specific photophysical characteristic. rsc.orgnih.gov
In Silico Screening and Modeling: Utilizing computational tools to predict the properties of virtual compounds before their synthesis can save significant time and resources. researchgate.net Molecular docking can predict the binding modes and affinities of derivatives to protein targets, while Density Functional Theory (DFT) calculations can be used to predict electronic properties, reactivity, and spectral characteristics. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between chemical structure and a specific property. researchgate.net By developing robust QSAR models for 5,6-difluorobenzotriazole derivatives, researchers can predict the activity of unsynthesized analogs and prioritize synthetic efforts. researchgate.net
The synergy between these approaches creates a feedback loop: computational predictions guide experimental work, and the resulting empirical data is used to refine and improve the predictive power of the computational models.
| Integrated Approach | Description | Application to 5,6-Difluoro-1H-benzo[d] mdpi.comresearchgate.netresearchgate.nettriazole | References |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Guiding the design of derivatives with enhanced binding affinity for specific enzymes or receptors. | nih.govresearchgate.net |
| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to predict properties like geometry, energy levels, and reactivity. | Understanding how fluorine substitution influences the electronic landscape and predicting photophysical properties. | researchgate.netnih.gov |
| QSAR Modeling | Correlates variations in molecular descriptors with changes in biological activity or physical properties. | Predicting the potential activity of new derivatives before synthesis, identifying key structural features for activity. | researchgate.net |
Development of Multifunctional Compounds with Synergistic Activities
The benzotriazole core is an excellent candidate for developing multifunctional compounds, where a single molecule possesses multiple desirable properties. mdpi.com The introduction of the 5,6-difluoro substitution pattern provides a unique electronic starting point for creating novel materials with synergistic or enhanced activities.
Promising avenues include:
Molecular Hybrids: Covalently linking the 5,6-difluorobenzotriazole moiety to another pharmacophore or functional unit can create hybrid molecules with dual or synergistic activities. For instance, combining it with a known bioactive scaffold could lead to compounds with a novel mechanism of action.
Materials for Optoelectronics: Benzotriazole derivatives have shown promise in materials science, including as components of organic field-effect transistors (OFETs) and as optical waveguides. mdpi.com The electron-accepting nature of the benzotriazole core, enhanced by the difluoro substituents, makes it an ideal building block for donor-acceptor structures used in organic electronics. Future work could involve synthesizing conjugated polymers or small molecules incorporating this unit to explore their charge transport and light-emitting properties.
Integration into Complex Chemical Systems for Emerging Technologies
The inherent properties of 5,6-Difluoro-1H-benzo[d] mdpi.comresearchgate.netresearchgate.nettriazole make it a valuable building block for integration into larger, more complex chemical systems. Its ability to act as a stable linker, a coordinating ligand, or a functional monomer opens up possibilities in supramolecular chemistry and materials science.
Future research directions could involve:
Advanced Polymers and Dendrimers: The 1,2,3-triazole ring is an excellent linker for constructing macromolecules. researchgate.net Using 5,6-difluorobenzotriazole derivatives as monomers or branching units could lead to the development of novel polymers or dendrimers with tailored thermal stability, solubility, and electronic properties.
Coordination Chemistry and Catalysis: The nitrogen atoms of the triazole ring can coordinate with transition metals, making benzotriazole derivatives useful as ligands. researchgate.net The electronic modifications from the fluorine atoms could tune the properties of the resulting metal complexes, potentially leading to new catalysts or photoluminescent materials. For example, integration into rhenium(I) tricarbonyl complexes has been shown to yield materials with interesting photophysical and biological properties. semanticscholar.org
Self-Assembling Systems: The benzotriazole moiety has the ability to participate in self-assembly through non-covalent interactions. mdpi.com The difluoro-substitution could modify these interactions (e.g., by enabling halogen bonding), leading to the formation of novel supramolecular structures like organogels or liquid crystals with unique properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,6-Difluoro-1H-benzo[d][1,2,3]triazole, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via diazotization and cyclization reactions. For example, intermediates like 2-(5,6-difluoro-1H-benzo[d][1,2,3]triazol-1-yl)acetonitrile are prepared by dissolving precursors in 2 N HCl, adding sodium nitrite (NaNO₂) dropwise under ice-bath conditions, followed by extraction and crystallization. Yield optimization (e.g., 43%) depends on reaction time, temperature, and solvent choice (e.g., DMSO or DMF) .
Q. How is this compound characterized structurally and functionally?
- Methodology : Key techniques include:
- ESI-MS : To confirm molecular weight (e.g., m/z 154.02127 [M - H]⁻) .
- Melting Point Analysis : Values such as 179–181°C validate purity .
- TLC : Rf values (e.g., 0.16) assess reaction progress .
- NMR/IR Spectroscopy : For functional group identification (not explicitly detailed in evidence but inferred from analogous triazole characterization) .
Q. What biological activities are associated with this compound derivatives?
- Methodology : While direct data is limited, related 1,2,4-triazoles exhibit antimicrobial and antitumor activity. Researchers can derivatize the core structure with substituents (e.g., dichlorophenoxy groups) and evaluate bioactivity via in vitro assays (e.g., MIC for antimicrobial studies) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., fluorine) affect the photophysical properties of this compound in optoelectronic applications?
- Methodology : Compare derivatives like 4,7-Dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole (CAS: 1563332-28-4) using UV-Vis spectroscopy and cyclic voltammetry. Fluorine enhances electron affinity, critical for organic photovoltaics (OPV) .
Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) can model charge distribution and frontier molecular orbitals. For example, in silico studies on analogous triazolo[3,4-b][1,3,4]thiadiazines predict regioselectivity in substitution reactions .
Q. How can conflicting data on reaction yields or biological activity be resolved for triazole derivatives?
- Methodology :
- Statistical Analysis : Use ANOVA to compare yields under varying conditions (e.g., solvent polarity, catalyst loading) .
- Dose-Response Studies : For bioactivity discrepancies, perform IC₅₀ assays across multiple cell lines to identify structure-activity relationships .
Q. What green chemistry strategies apply to synthesizing this compound derivatives?
- Methodology : Replace traditional solvents (e.g., DMSO) with biodegradable alternatives (e.g., PEG-400) or employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) in aqueous media to reduce waste .
Specialized Application Questions
Q. How is this compound utilized in organic semiconductor design?
- Methodology : Derivatives like 4,7-Dibromo-5,6-difluoro-2-(2-butyloctyl)-2H-benzo[d][1,2,3]triazole (CAS: 1283099-24-0) are incorporated into donor-acceptor copolymers. Characterize hole/electron mobility using space-charge-limited current (SCLC) measurements .
Q. What safety protocols are critical when handling this compound and its intermediates?
- Methodology : Follow guidelines for analogous compounds:
- Ventilation : Prevent inhalation of toxic fumes during synthesis .
- PPE : Use nitrile gloves and goggles to avoid skin/eye contact .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
